

Application of Demeton-S-Methyl in Neurotoxicology Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Methyl demeton

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This document provides detailed application notes and protocols for the use of demeton-s-methyl in neurotoxicology research. Demeton-s-methyl is an organophosphate insecticide and a potent neurotoxic agent that serves as a valuable tool for studying the mechanisms of cholinergic toxicity and developing potential therapeutic interventions. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.

Mechanism of Action

Demeton-s-methyl is a direct inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2][3] This inhibition leads to the accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission.[4] This overstimulation of the cholinergic system manifests as a range of neurotoxic effects. The inhibition of AChE by demeton-s-methyl can be spontaneously reversible.[1]

The primary metabolites of demeton-s-methyl, oxydemeton-methyl (the sulfoxide) and demeton-s-methylsulfone (the sulfone), also exhibit similar toxicological profiles.[1] The

metabolic oxidation of demeton-s-methyl to its sulfoxide and sulfone derivatives does not significantly alter its inhibitory potency against sheep erythrocyte cholinesterase.[5]

Quantitative Data on Neurotoxicity

The following tables summarize key quantitative data regarding the neurotoxicity of demeton-s-methyl and its metabolites.

Table 1: Acute Toxicity of Demeton-S-Methyl

Species	Route of Administration	LD50/LC50 Value	Reference
Rat	Oral	~60 mg/kg	[2]
Guinea Pig	Oral	110 mg/kg	[2]
Rat	Dermal	~85 mg/kg	[2]
Rat	Inhalation (4 hours)	500 mg/m ³	[2]

Table 2: In Vitro Inhibition of Acetylcholinesterase (I50 Values)

Enzyme Source	Compound	I50 Value (M)	Reference
Sheep Erythrocyte	Demeton-S-methyl	6.5×10^{-5}	[5]
Oxydemeton-methyl	4.1×10^{-5}	[5]	
Demeton-S-methyl sulfone	2.3×10^{-5}	[5]	
Rat Brain	Demeton-S-methyl	9.52×10^{-5}	[5]
Oxydemeton-methyl	1.43×10^{-3}	[5]	
Human Serum	Demeton-S-methyl	1.65×10^{-6}	[5]
Oxydemeton-methyl	2.7×10^{-5}	[5]	
Demeton-S-methyl sulfone	4.3×10^{-5}	[5]	

Table 3: Kinetic Constants for Human AChE Inhibition by Demeton-S-Methyl

Kinetic Parameter	Value	Reference
Second-order rate constant of inhibition (k_i)	$0.0422 \mu\text{M}^{-1} \text{min}^{-1}$	[6]
Spontaneous reactivation constant (k_s)	0.0202min^{-1}	[6]
Aging constant (k_a)	0.0043min^{-1}	[6]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is suitable for screening the inhibitory potential of demeton-s-methyl and its analogs.[4][7]

Materials:

- Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
- Demeton-s-methyl (dissolved in a suitable solvent, e.g., DMSO)
- Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
- Substrate solution: Acetylthiocholine iodide (ATCI)
- Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Reagent Preparation:

- Prepare a stock solution of demeton-s-methyl in a solvent like DMSO. Further dilute with Assay Buffer to achieve the desired test concentrations. Ensure the final solvent concentration in the assay does not exceed 1% to avoid enzyme inhibition.
- Prepare the ATCI substrate solution in Assay Buffer.
- Prepare the DTNB solution in Assay Buffer.
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - Test wells: A specific volume of AChE solution and the demeton-s-methyl solution at various concentrations.
 - Positive control (uninhibited enzyme): The same volume of AChE solution and the corresponding volume of solvent without demeton-s-methyl.
 - Blank: The same volume of Assay Buffer instead of the enzyme solution, plus the solvent.
 - Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
- Enzymatic Reaction and Measurement:
 - To initiate the reaction, add the DTNB solution followed by the ATCI substrate solution to all wells.
 - Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.

- Determine the percentage of inhibition for each concentration of demeton-s-methyl using the following formula:
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vivo Neurotoxicity Assessment in Rodents

This protocol outlines a general procedure for assessing the acute neurotoxic effects of demeton-s-methyl in a rodent model, such as rats.

Materials:

- Demeton-s-methyl
- Vehicle for administration (e.g., corn oil)
- Experimental animals (e.g., adult male Wistar rats)
- Apparatus for neurobehavioral testing (e.g., open field, rotarod)
- Equipment for tissue collection and processing

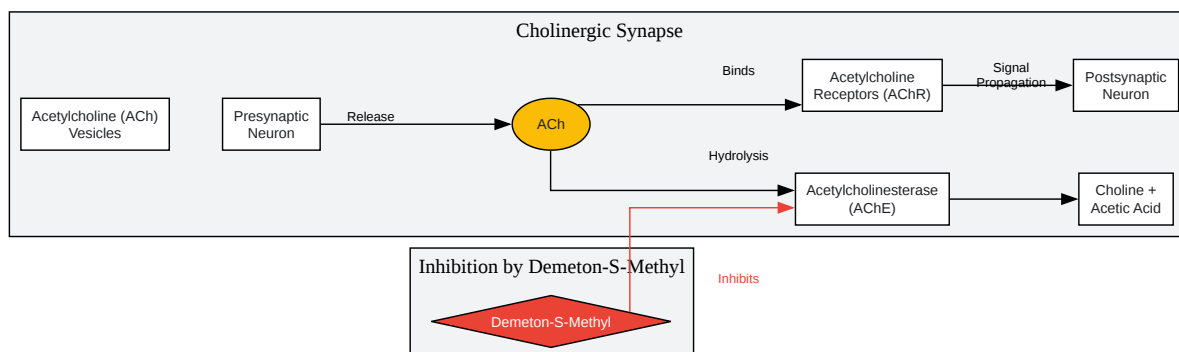
Procedure:

- Animal Dosing:
 - Divide animals into groups: a control group receiving the vehicle only, and treatment groups receiving different doses of demeton-s-methyl.
 - Administer demeton-s-methyl via the desired route (e.g., oral gavage, intraperitoneal injection). Doses should be selected based on known LD50 values to elicit sublethal neurotoxic effects.
- Observation of Clinical Signs:

- Closely observe the animals for a set period (e.g., 4-6 hours post-dosing and then daily) for clinical signs of cholinergic toxicity. These may include tremors, salivation, lacrimation, urination, defecation (SLUD), and convulsions.[2]
- Neurobehavioral Testing:
 - At specific time points post-dosing, subject the animals to a battery of neurobehavioral tests to assess motor coordination, exploratory activity, and anxiety levels.
 - Open Field Test: To assess locomotor activity and exploratory behavior.
 - Rotarod Test: To evaluate motor coordination and balance.
 - Record and analyze the data from these tests to identify any dose-dependent deficits.
- Biochemical Analysis:
 - At the end of the observation period, euthanize the animals and collect brain tissue.
 - Prepare brain homogenates and measure AChE activity using the in vitro assay described in Protocol 1 to correlate behavioral changes with enzyme inhibition.
- Data Analysis:
 - Analyze the behavioral and biochemical data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of demeton-s-methyl.

Visualizations

Signaling Pathway



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Caption: Mechanism of Demeton-S-Methyl Neurotoxicity.

Experimental Workflow



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Caption: Workflow for Neurotoxicology Research.

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